Methyl 3,5-dibromo-4-hydroxybenzoate
Overview
Description
Methyl 3,5-dibromo-4-hydroxybenzoate is an organic compound with the molecular formula C8H6Br2O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 of the benzene ring are replaced by bromine atoms, and the carboxyl group is esterified with a methoxy group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
It is known that this compound is used to produce 4-hydroxy-3,5-di-pyridin-2-yl-benzoic acid methyl ester .
Biochemical Pathways
Two catabolic pathways have been identified in bacteria for a similar compound, DBHB . One is the anaerobic reductive dehalogenation pathway, where DBHB is successively dehalogenated to the end product para-hydroxybenzoate via an unknown reductive dehalogenase . The other is the aerobic reductive dehalogenation plus oxidative ring cleavage pathway, where DBHB is successively dehalogenated to para-hydroxybenzoate by a nonrespiratory reductive dehalogenase, and para-hydroxybenzoate is transformed to 4-carboxy-2-hydroxymuconate-6-semialdehyde by 4-hydroxybenzoate 3-monooxygenase and protocatechuate 4,5-dioxygenase .
Biochemical Analysis
Biochemical Properties
Methyl 3,5-dibromo-4-hydroxybenzoate has been found to participate in a variety of biochemical reactions. In a study conducted by Chen et al., it was discovered that this compound can be catabolized via a new oxidative decarboxylation pathway . The initial catabolism of this compound is mediated by a novel NAD(P)H-dependent flavin monooxygenase, which catalyzes the oxidative decarboxylation of the compound to 2,6-dibromohydroquinone .
Cellular Effects
The effects of this compound on cellular processes are largely dependent on its interactions with various biomolecules. For instance, the product of its oxidative decarboxylation, 2,6-dibromohydroquinone, is further metabolized by a dioxygenase, leading to changes in cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to 2,6-dibromohydroquinone by the enzyme OdcA . This enzyme mediates the oxidative decarboxylation of this compound, a process that is crucial for the initial catabolism of the compound . The 2,6-dibromohydroquinone is then ring cleaved by the dioxygenase OdcB to 2-bromomaleylacetate, which is finally transformed to β-ketoadipate by the maleylacetate reductase OdcC .
Metabolic Pathways
This compound is involved in a unique oxidative decarboxylation pathway . This pathway involves several enzymes, including OdcA, OdcB, and OdcC, which mediate the transformation of this compound to β-ketoadipate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,5-dibromo-4-hydroxybenzoate can be synthesized through the bromination of methyl 4-hydroxybenzoate. The reaction typically involves the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dibromo-4-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced forms of the compound.
Scientific Research Applications
Methyl 3,5-dibromo-4-hydroxybenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-dichloro-4-hydroxybenzoate
- Methyl 3,5-difluoro-4-hydroxybenzoate
- Methyl 3,5-diiodo-4-hydroxybenzoate
Uniqueness
Methyl 3,5-dibromo-4-hydroxybenzoate is unique due to the presence of bromine atoms, which impart distinct chemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms influence the compound’s reactivity, making it suitable for specific synthetic applications and research studies.
Properties
IUPAC Name |
methyl 3,5-dibromo-4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGJGYZKXBLIKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194523 | |
Record name | Methyl 3,5-dibromo-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41727-47-3 | |
Record name | Methyl 3,5-dibromo-4-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41727-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,5-dibromo-4-hydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041727473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3,5-dibromo-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3,5-dibromo-4-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.456 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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